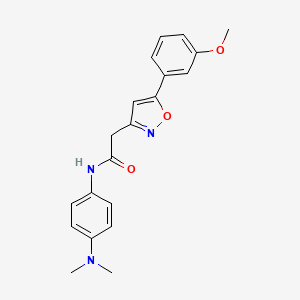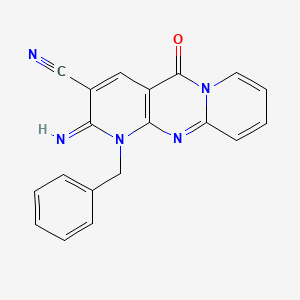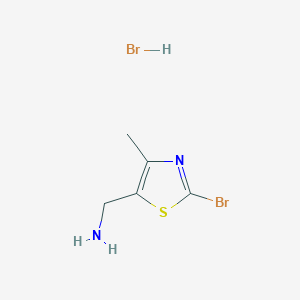
N-(4-(dimethylamino)phenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, commonly known as DMAA, is a synthetic compound that has been widely used in scientific research. DMAA belongs to the class of psychoactive stimulants and has been studied for its potential applications in various fields, including medicine, sports, and military.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Chemical Synthesis and Utility : Compounds with structures similar to the specified acetamide demonstrate versatility in chemical synthesis. For instance, the synthesis and characterization of a new poly(methacrylamide) bearing side groups of biomedical interest showcase the functionalization of methacrylamide derivatives for potential biomedical applications. This highlights the potential of acetamide derivatives in creating polymers with specific properties for biomedical use (Gallardo & Román, 1993).
Biochemical Applications
- Herbicide Action Mechanism : The biochemical pathways and mechanisms of action of chloroacetamide herbicides and their metabolites, which share a functional group similarity with the compound , have been studied in detail. These investigations provide insights into how similar compounds might interact with biological systems, including their metabolism in liver microsomes of humans and rats. Such research could be relevant for understanding the environmental and health impacts of related compounds (Coleman et al., 2000).
Antimicrobial and Anticonvulsant Properties
- Antimicrobial Studies : The synthesis and antimicrobial studies of novel isoxazoline derivatives highlight the potential of compounds with isoxazolyl groups (similar to the one in the query) to produce significant activities against a variety of bacteria and fungi. This suggests that the compound might also possess antimicrobial properties, which could be explored in future research (Jadhav, 2010).
Chemical Structure and Properties
- Structural Studies : Research on co-crystals and salts of quinoline derivatives with amide bonds, similar to the compound of interest, provides insights into the structural aspects that influence the physical properties and potential applications of these compounds. Such studies are crucial for understanding the chemical behavior and application potential in various fields, including material science and drug design (Karmakar et al., 2009).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-23(2)17-9-7-15(8-10-17)21-20(24)13-16-12-19(26-22-16)14-5-4-6-18(11-14)25-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEJFJCBDKGOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)

![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)


![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)
![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)






